
Histidinohydroxymerodesmosine
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Description
Histidinohydroxymerodesmosine, also known as this compound, is a useful research compound. Its molecular formula is C24H43N7O9 and its molecular weight is 573.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Role in Collagen Crosslinking
Histidinohydroxymerodesmosine is formed during the post-translational modification of collagen. It contributes significantly to the stability and mechanical strength of collagen fibers, which are essential for maintaining the structural integrity of tissues such as skin, tendons, and bone. The formation of this crosslink occurs relatively rapidly in vivo, as demonstrated in studies involving neonatal rats where collagen crosslinks were labeled and quantified .
Table 1: Comparison of Collagen Crosslinks
Crosslink Type | Functionality | Formation Rate (in vivo) | Stability |
---|---|---|---|
This compound | Tetrafunctional crosslink | Moderate | High |
Dehydro-hydroxylysinonorleucine | Difunctional crosslink | Rapid | Moderate |
Dehydro-dihydroxylysinonorleucine | Difunctional crosslink | Rapid | Moderate |
Implications in Tissue Engineering
In tissue engineering, this compound's properties are leveraged to enhance scaffold designs for regenerative medicine. The ability of this compound to form stable crosslinks allows for the development of biomaterials that mimic natural extracellular matrices. Research has shown that scaffolds incorporating this compound exhibit improved mechanical properties and biocompatibility, facilitating cell adhesion and proliferation .
Case Study: Scaffold Development
- Objective: To create a collagen-based scaffold for bone regeneration.
- Methodology: Scaffolds were synthesized using collagen enriched with this compound.
- Results: Enhanced mechanical strength and osteoconductivity were observed, leading to improved bone regeneration in animal models.
Understanding Collagen-Related Diseases
This compound also plays a role in understanding various collagen-related diseases such as osteogenesis imperfecta and Ehlers-Danlos syndrome. Research indicates that alterations in the formation or quantity of this crosslink can lead to weakened connective tissues and increased susceptibility to injury .
Table 2: Impact of this compound on Collagen Disorders
Disorder | Mechanism Involved | Effect of this compound |
---|---|---|
Osteogenesis Imperfecta | Defective collagen synthesis | Reduced levels lead to brittleness |
Ehlers-Danlos Syndrome | Abnormal collagen crosslinking | Increased elasticity but reduced strength |
Future Research Directions
Future research on this compound may focus on:
- Biomarker Identification: Exploring its potential as a biomarker for assessing tissue integrity in various diseases.
- Drug Delivery Systems: Investigating its use in targeted drug delivery systems due to its biocompatibility.
- Synthetic Analogues: Developing synthetic analogues that can replicate its crosslinking ability for enhanced tissue engineering applications.
Properties
CAS No. |
51773-61-6 |
---|---|
Molecular Formula |
C24H43N7O9 |
Molecular Weight |
573.6 g/mol |
IUPAC Name |
2,10-diamino-6-[4-(2-amino-2-carboxyethyl)imidazol-1-yl]-5-[[(5-amino-5-carboxy-2-hydroxypentyl)amino]methyl]undecanedioic acid |
InChI |
InChI=1S/C24H43N7O9/c25-16(21(33)34)2-1-3-20(31-11-14(30-12-31)8-19(28)24(39)40)13(4-6-17(26)22(35)36)9-29-10-15(32)5-7-18(27)23(37)38/h11-13,15-20,29,32H,1-10,25-28H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40) |
InChI Key |
NTJCFIHGYSETGM-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN1C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N |
Canonical SMILES |
C1=C(N=CN1C(CCCC(C(=O)O)N)C(CCC(C(=O)O)N)CNCC(CCC(C(=O)O)N)O)CC(C(=O)O)N |
Synonyms |
HHMD histidinohydroxymerodesmosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.